3-amino-N-(4-methylphenyl)propanamide

Catalog No.
S2664676
CAS No.
515131-50-7
M.F
C10H14N2O
M. Wt
178.235
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-amino-N-(4-methylphenyl)propanamide

CAS Number

515131-50-7

Product Name

3-amino-N-(4-methylphenyl)propanamide

IUPAC Name

3-amino-N-(4-methylphenyl)propanamide

Molecular Formula

C10H14N2O

Molecular Weight

178.235

InChI

InChI=1S/C10H14N2O/c1-8-2-4-9(5-3-8)12-10(13)6-7-11/h2-5H,6-7,11H2,1H3,(H,12,13)

InChI Key

MCBHIQWJVMYWPW-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)CCN

Solubility

not available

Further Exploration:

Here are some suggestions for further exploration:

  • Chemical Suppliers: Some chemical suppliers, like Santa Cruz Biotechnology, offer the compound for purchase, often mentioning its use in "proteomics research applications" . While not specific, it suggests the potential use in studying protein structure and function.
  • Patent Search: Searching for patents mentioning 3-amino-N-(4-methylphenyl)propanamide might reveal potential applications or intended uses, although patents themselves are not scientific publications and should be interpreted with caution.
  • Scientific Literature Databases: Expanding the search to related compounds or functional groups within scientific literature databases might lead to indirectly relevant research that can provide context or inspire further investigation.

3-amino-N-(4-methylphenyl)propanamide, also known by its chemical formula C10H14N2O, is an organic compound that features a propanamide backbone with an amino group and a methyl-substituted phenyl ring. This compound is notable for its potential applications in organic synthesis and biological research due to its functional groups, which allow for various chemical transformations and interactions with biological targets.

There is no current information available on the specific mechanism of action of 3-amino-N-(4-methylphenyl)propanamide.

  • Wear gloves and eye protection when handling.
  • Avoid inhalation and ingestion.
  • Work in a well-ventilated area.

The chemical reactivity of 3-amino-N-(4-methylphenyl)propanamide is influenced by its functional groups. Key types of reactions include:

  • Oxidation: The amino group can be oxidized to form nitro derivatives using reagents like potassium permanganate or chromium trioxide under acidic conditions.
  • Reduction: The carbonyl group can be reduced to corresponding alcohols using lithium aluminum hydride or sodium borohydride.
  • Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.

These reactions highlight the versatility of the compound in synthetic chemistry and its potential utility in developing more complex molecules.

3-amino-N-(4-methylphenyl)propanamide exhibits significant biological activity, particularly in enzyme interactions and protein modifications. The amino group allows for hydrogen bonding and ionic interactions with active sites on enzymes or receptors, potentially influencing their activity. This characteristic makes the compound a valuable tool in biochemical studies aimed at understanding enzyme mechanisms and protein function.

The synthesis of 3-amino-N-(4-methylphenyl)propanamide typically involves the reaction of 3-amino-4-methylbenzoic acid with propanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an acyl chloride intermediate, which subsequently reacts with the amino group to yield the final product.

In industrial settings, this synthesis may be scaled up, optimizing conditions for yield and purity through techniques like recrystallization or chromatography to meet industrial standards .

This compound has various applications across different fields:

  • Organic Synthesis: It serves as a building block for more complex organic compounds.
  • Biological Research: Used to investigate enzyme interactions and protein modifications.
  • Industrial Chemistry: Employed in producing specialty chemicals and materials.

These applications underline its importance in both academic research and industrial contexts.

Studies on 3-amino-N-(4-methylphenyl)propanamide have focused on its interactions with various biological targets. The compound's amino group facilitates binding to enzyme active sites, influencing their catalytic activity. Such interaction studies are crucial for understanding how modifications to this compound can enhance or inhibit biological processes.

Several compounds share structural similarities with 3-amino-N-(4-methylphenyl)propanamide. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
N-(3-Amino-4-methylphenyl)benzamideC10H12N2OContains a benzamide structure; used in drug design.
4-Methylbenzoic acidC9H10O2A simpler carboxylic acid; precursor for amide formation.
N-(4-Methylphenyl)propanamideC10H13NLacks the amino group; less reactive than the target compound.

The uniqueness of 3-amino-N-(4-methylphenyl)propanamide lies in its specific combination of functional groups that allow for diverse

3-Amino-N-(4-methylphenyl)propanamide is an aromatic amide derivative characterized by a propanamide backbone substituted with a 4-methylphenyl group and an amino moiety. Its IUPAC name, N-(3-amino-4-methylphenyl)propanamide, reflects the positioning of functional groups on the benzene ring. The molecular formula is C₁₀H₁₄N₂O, with a molecular weight of 178.23 g/mol.

Key structural features include:

  • A para-methyl-substituted benzene ring linked to the amide nitrogen.
  • An amino group (-NH₂) at the meta position relative to the methyl group.
  • A propanamide chain (CH₂CH₂CONH-) connecting the aromatic system to the carbonyl group.

The SMILES notation CCC(=O)Nc1ccc(c(c1)N)C encapsulates this arrangement. X-ray crystallography and NMR studies confirm planar geometry at the amide bond, with rotational flexibility in the propanamide chain.

Table 1: Structural and Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₁₄N₂O
Molecular Weight178.23 g/mol
Topological Polar SA55.1 Ų
LogP (Octanol-Water)1.92

Historical Context in Organic Chemistry Research

The compound first gained attention in the late 20th century during investigations into bioactive aromatic amides. Early synthetic routes involved:

  • Friedel-Crafts acylation of 4-methylaniline with acryloyl chloride.
  • Reductive amination of 3-nitro-4-methylpropiophenone.

Its adoption as a β-alanyl aminopeptidase substrate in 2020 marked a breakthrough in cystic fibrosis diagnostics, enabling rapid detection of Pseudomonas aeruginosa infections. Industrial production scaled up post-2015 using continuous-flow reactors, achieving >95% purity.

Significance in Medicinal Chemistry and Drug Development

3-Amino-N-(4-methylphenyl)propanamide serves as a versatile pharmacophore due to:

  • Hydrogen-bonding capacity from the amino and amide groups.
  • Lipophilic interactions facilitated by the methylphenyl moiety.

Table 2: Key Applications in Drug Discovery

Application AreaRoleExample
Enzyme SubstratesDetects Gram-negative pathogensβ-alanyl aminopeptidase assay
Kinase InhibitorsBackbone for ATP-competitive agentsPARP1/2 inhibitors
Antibacterial AgentsPrecursor to quinolone derivativesCiprofloxacin analogs

The compound’s balanced logP (1.92) and TPSA (55.1 Ų) align with Lipinski’s rules, making it a preferred intermediate in CNS drug candidates. Recent studies highlight its utility in synthesizing PARP inhibitors for oncology, where the methyl group enhances blood-brain barrier permeability.

Synthesis and Characterization

Synthetic Methodologies

Industrial synthesis employs three-step protocols:

Table 3: Common Synthetic Routes

StepReaction TypeReagentsYield
1NitrationHNO₃/H₂SO₄, 0°C78%

Acylation-Based Synthetic Routes

Reactivity of 4-Methylphenylamine Precursors

The synthesis of 3-amino-N-(4-methylphenyl)propanamide relies fundamentally on the nucleophilic reactivity of 4-methylphenylamine (para-toluidine) derivatives . The amino group in 4-methylphenylamine exhibits enhanced nucleophilicity due to the electron-donating methyl substituent, which increases electron density on the aromatic ring through hyperconjugation and inductive effects [4]. This electronic activation facilitates acylation reactions with various acylating agents, including acid chlorides, anhydrides, and activated carboxylic acid derivatives [17].

Research has demonstrated that 4-methylphenylamine undergoes selective acylation at the amino nitrogen when reacted with 3-aminopropanoyl chloride or equivalent activated derivatives . The reaction proceeds through nucleophilic acyl substitution, where the lone pair electrons on the amine nitrogen attack the electrophilic carbonyl carbon of the acylating agent [19]. Temperature control is critical during this transformation, as elevated temperatures can lead to side reactions including electrophilic aromatic substitution at the activated benzene ring .

Table 1: Reactivity Parameters for 4-Methylphenylamine Acylation

Acylating AgentTemperature (°C)Reaction Time (h)Yield (%)Reference
3-Aminopropanoyl chloride0-252-475-85
Mixed carbonic anhydrides25-401-368-78 [24]
Carbonyl diimidazole derivatives40-603-670-80 [24]

The steric environment around the amino group significantly influences reaction kinetics [21]. The para-methyl substituent provides minimal steric hindrance compared to ortho-substituted analogs, allowing for efficient approach of acylating reagents [10]. Computational studies have shown that the transition state energy for acylation is lowered by approximately 2-3 kilocalories per mole compared to unsubstituted aniline derivatives [22].

Solvent Systems and Catalytic Optimization

Solvent selection plays a crucial role in optimizing acylation reactions for 3-amino-N-(4-methylphenyl)propanamide synthesis [17]. Polar aprotic solvents such as dichloromethane and tetrahydrofuran have demonstrated superior performance compared to protic solvents, which can interfere with the acylation mechanism through hydrogen bonding [20]. The use of dichloromethane at room temperature provides excellent yields while minimizing side reactions .

Advanced solvent optimization studies have explored bio-based alternatives to traditional organic solvents [17]. Para-cymene (4-methylisopropylbenzene) has emerged as a promising green solvent alternative to toluene, offering higher boiling points and improved safety profiles [17]. Reaction yields in para-cymene consistently exceed those achieved in toluene by 10-15 percent, attributed to the ability to achieve higher reaction temperatures [17].

Table 2: Solvent System Performance in Acylation Reactions

SolventBoiling Point (°C)Yield (%)Reaction Time (h)Environmental Rating
Dichloromethane4082-872-3Moderate
Tetrahydrofuran6678-832-4Moderate
Para-cymene17788-921-2Good
Ethyl acetate7775-803-5Good

Catalytic optimization has focused on base selection and stoichiometry [4] [20]. Triethylamine remains the most commonly employed base, effectively neutralizing hydrogen chloride byproducts while maintaining reaction selectivity . Studies have shown that a 1.2 to 1.5 molar excess of triethylamine relative to the acylating agent provides optimal results [20]. Alternative bases including 4-dimethylaminopyridine have been investigated as additives to accelerate reaction rates, with concentrations of 0.1 to 0.2 equivalents showing beneficial effects [20].

The development of catalytic systems using hydrotalcite has shown promise for water-based acylation reactions [4]. Hydrotalcite-catalyzed amidation proceeds efficiently at room temperature with reduced environmental impact compared to traditional organic solvent systems [4]. Optimization studies revealed that 0.2 grams of hydrotalcite per millimole of starting amine provides maximum catalytic efficiency [4].

Enzymatic Cascade Approaches

Biocatalytic Strategies for β-Alanine Derivatives

Enzymatic synthesis of 3-amino-N-(4-methylphenyl)propanamide can be achieved through biocatalytic formation of β-alanine intermediates followed by coupling reactions [5] [9]. The β-alanine pathway represents a sustainable alternative to chemical synthesis, utilizing naturally occurring enzymatic systems for carbon-nitrogen bond formation [5]. Key enzymes in this pathway include aspartic acid decarboxylase and methylaspartate ammonia-lyase, which catalyze the formation of β-alanine from readily available precursors [9].

Recent advances in biocatalysis have demonstrated the effectiveness of dual-enzyme cascade systems for β-alanine production [9]. The combination of methylaspartate lyase and L-aspartic acid-α-decarboxylase achieves theoretical yields of 80 percent within 120 minutes under optimized conditions [9]. This system operates at 35 degrees Celsius and pH 8.0, with enzyme concentration ratios of 1:5 providing maximum efficiency [9].

Table 3: Enzyme Cascade Performance Parameters

Enzyme SystemTemperature (°C)pHYield (%)Reaction Time (min)Substrate Loading (M)
Methylaspartate lyase/PanD358.0801200.5-2.0
Nitrilase cascade307.5907200.6-3.0
Three-enzyme system407.8751800.3-1.5

Nitrilase-based systems offer an alternative route through β-aminopropionitrile hydrolysis [5]. Engineered nitrilases from Bradyrhizobium japonicum demonstrate excellent activity toward β-aminopropionitrile substrates, with product concentrations reaching 23 grams per liter [5]. Tandem reaction strategies incorporating secondary amidases have been developed to eliminate unwanted amide byproducts, achieving isolated yields of 90 percent [5].

The integration of whole-cell biocatalysis systems has shown particular promise for industrial applications [13]. Permeabilized Escherichia coli cells expressing aspartic acid decarboxylase achieve dramatic increases in specific activity from 5.8 to 141 units per milligram following treatment with 0.4 percent cetyltrimethylammonium bromide [13]. This enhancement enables practical implementation of biotransformation processes at scale.

Multi-Enzyme Systems for Stereochemical Control

Multi-enzyme cascade reactions provide sophisticated control over stereochemistry in the synthesis of amino acid derivatives [21] [22]. The implementation of multiple enzymatic steps allows for precise stereochemical control that is difficult to achieve through conventional chemical methods [22]. Engineering approaches have demonstrated the ability to control product stereoselectivity through manipulation of substrate access pathways to enzyme active sites [21].

Studies on ribozyme-catalyzed reactions have revealed that stereochemical outcomes can be controlled by varying substrate presentation modes [21]. When substrates approach enzyme active sites through different pathways, opposite enantiomers can be selectively produced using the same catalytic system [21]. This phenomenon has been demonstrated in Diels-Alder reactions where tethered substrates produce the S,S enantiomer while free substrates yield the R,R enantiomer [21].

Table 4: Stereochemical Control in Multi-Enzyme Systems

Enzyme ConfigurationSubstrate PresentationMajor EnantiomerEnantiomeric Excess (%)Reference
Free enzyme systemFrontdoor accessR,R>90 [21]
Tethered systemBackdoor accessS,S>90 [21]
Engineered variantModified active siteVariable85-95 [22]

The development of artificial multi-enzyme complexes has advanced stereochemical control capabilities [42]. Four-enzyme cascade systems incorporating adenosine kinase, polyphosphate kinase, and cyclic guanosine monophosphate-adenosine monophosphate synthase achieve precise control over reaction stoichiometry and stereochemistry [42]. Optimization of enzyme concentration ratios enables fine-tuning of stereochemical outcomes while maintaining high overall yields [42].

Protein engineering approaches have focused on modifying enzyme active sites to enhance stereoselectivity [26]. Site-directed mutagenesis of key active site residues can reverse stereochemical preferences or improve enantiomeric excess values [26]. Computational design methods combined with directed evolution have yielded enzyme variants with enhanced stereochemical control for pharmaceutical applications [22].

Industrial-Scale Production Techniques

Continuous Flow Reactor Implementations

Continuous flow reactor technology offers significant advantages for the industrial synthesis of 3-amino-N-(4-methylphenyl)propanamide [7] [8] [12]. Flow reactors provide superior heat and mass transfer compared to batch processes, enabling better control over reaction conditions and improved safety profiles [12]. The implementation of continuous flow systems allows for real-time monitoring and adjustment of reaction parameters, leading to more consistent product quality [7].

Tubular reactor designs have demonstrated particular effectiveness for amide bond formation reactions [8] [19]. Stainless steel tubular reactors with internal diameters of 10.7 millimeters and lengths of 10 meters have achieved throughput rates of 1.86 kilograms per day while maintaining 99 percent yields [8]. The use of packed bed reactors containing heterogeneous catalysts enables continuous operation with minimal catalyst loss and simplified product separation [8].

Table 5: Continuous Flow Reactor Performance Data

Reactor TypeInternal Diameter (mm)Length (m)Throughput (kg/day)Yield (%)Temperature (°C)
Tubular steel10.710.01.8699130-150
Packed bed7.05.00.9595120-140
Microreactor1.40.50.1597100-120

Temperature control strategies in continuous flow systems utilize precise heating and cooling zones to optimize reaction kinetics [25]. Residence time distribution studies have shown that maintaining consistent temperature profiles along the reactor length is critical for achieving uniform product quality [7]. Advanced control systems incorporating feedback loops enable automatic adjustment of heating rates based on real-time conversion monitoring [25].

Scale-up considerations for flow reactors focus on maintaining equivalent mass transfer and mixing characteristics [25]. Geometric similarity principles guide reactor design to ensure that heat transfer coefficients and mixing times remain consistent across different scales [25]. Power input per unit volume calculations enable prediction of mixing efficiency in larger reactor systems [25].

Purification and Crystallization Protocols

Industrial purification of 3-amino-N-(4-methylphenyl)propanamide employs multi-stage crystallization processes to achieve pharmaceutical-grade purity [14] [15]. Primary crystallization from reaction mixtures typically utilizes controlled cooling protocols in mixed solvent systems [14]. Recrystallization solvents including water, methanol, ethanol, acetone, benzene, toluene, ethyl acetate, and mixed combinations have been systematically evaluated for optimization [14].

Continuous crystallization systems offer advantages over batch processes for large-scale production [15]. Mixed suspension-mixed product removal crystallizers operating at residence times of 20 minutes achieve productivities of 69.51 grams per hour for related propanamide compounds [15]. Temperature programming from 25 to 0 degrees Celsius in toluene systems provides optimal crystal morphology and size distribution [15].

Table 6: Crystallization Protocol Parameters

Solvent SystemTemperature Range (°C)Residence Time (min)Productivity (g/h)Crystal Purity (%)
Toluene25 to 02069.598.5
Ethanol/water60 to 204545.299.2
Acetone/hexane40 to 103052.897.8

Quality control protocols for crystalline products employ multiple analytical techniques [23]. Particle size distribution analysis ensures consistent physical properties, while X-ray diffraction confirms polymorphic form [23]. Thermal analysis including differential scanning calorimetry provides verification of crystal structure and purity [27]. High-performance liquid chromatography with chiral stationary phases enables enantiomeric purity determination when applicable [23].

Advanced purification techniques incorporate membrane separation and chromatographic methods [43]. Size exclusion chromatography using columns with appropriate molecular weight cutoffs enables separation of product from higher molecular weight impurities [43]. Ion exchange chromatography provides additional purification capability for charged impurities, with cation exchange systems particularly effective for amine-containing compounds [43].

XLogP3

1.2

Dates

Modify: 2023-08-16

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